molecular formula C9H6BrNO2 B12454680 7-Bromo-4-hydroxyquinolin-2(1H)-one

7-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No.: B12454680
M. Wt: 240.05 g/mol
InChI Key: PSMKCAVVFSIDOE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinolone Scaffold Research

The journey of quinolone research began in the early 1960s with the serendipitous discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. chemicalbook.com This first-generation quinolone showed modest activity against Gram-negative bacteria. google.commdpi.com Subsequent research focused on modifying the basic quinolone structure to enhance its antibacterial properties and broaden its spectrum of activity.

A major breakthrough occurred with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, leading to the development of fluoroquinolones like norfloxacin (B1679917) in the late 1970s. google.comnih.gov This marked the second generation of quinolones, which exhibited significantly improved activity against both Gram-negative and Gram-positive bacteria. mdpi.com The mechanism of action was identified as the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. google.com

Further generations of fluoroquinolones have been developed through systematic modifications of the quinolone scaffold, with a particular focus on the substituents at the C-7 and C-8 positions to improve efficacy, and pharmacokinetic profiles. mdpi.com This continuous evolution has made the quinolone scaffold a versatile platform for the development of potent therapeutic agents.

Significance of the 4-Hydroxyquinolin-2(1H)-one Moiety in Contemporary Chemical Biology and Materials Science

The 4-hydroxyquinolin-2(1H)-one moiety, also known as a carbostyril, is a prominent structural motif in a wide array of natural products and synthetic compounds. nih.govresearchgate.net This has led to its extensive investigation in various scientific disciplines.

In the realm of chemical biology , this moiety is recognized for its diverse biological activities. Compounds containing this scaffold have demonstrated potential as:

Antiviral and antibacterial agents nih.gov

Anticonvulsants nih.gov

Anticancer agents sapub.org

Antifungal agents nih.gov

The 4-hydroxyquinolin-2(1H)-one structure is a key component in compounds that can interact with various biological targets, making it a valuable building block in drug discovery and development. researchgate.net

In materials science , the unique photophysical properties of the 4-hydroxyquinolin-2(1H)-one core are of great interest. These compounds are explored for their potential applications as:

Antioxidants and antidegradants nih.govresearchgate.net

UV absorbers and optical brighteners nih.govresearchgate.net

Luminophores for fluorescent materials nih.govresearchgate.net

The ability of this moiety to absorb and emit light makes it suitable for the development of advanced materials with specific optical properties.

Rationale for Bromination at the C-7 Position within the Quinolone Framework in Research Design

The substitution pattern on the quinolone ring plays a critical role in determining the compound's biological activity and properties. The C-7 position, in particular, is a key site for modification in the design of new quinolone derivatives.

The introduction of a halogen atom, such as bromine, at the C-7 position is a strategic decision in research design driven by several factors:

Enhanced Biological Activity: Halogenation is a common strategy to increase the potency of bioactive compounds. For instance, halogen substitutions on the quinolone ring can lead to increased lipophilicity, which may improve cell permeability. mdpi.com Specifically, brominated quinolone analogs have shown exceptional antifungal activity. nih.gov

Modulation of Pharmacokinetics: The substituent at the C-7 position is known to influence the pharmacokinetic properties of quinolones. mdpi.com By introducing a bromine atom, researchers can systematically study how this modification affects the absorption, distribution, metabolism, and excretion of the compound.

Probing Structure-Activity Relationships (SAR): The synthesis of halogenated analogs is a fundamental approach in medicinal chemistry to build a comprehensive SAR profile. By comparing the activity of 7-bromo-4-hydroxyquinolin-2(1H)-one with its non-brominated counterpart and other halogenated derivatives, researchers can elucidate the role of the substituent at this specific position.

Overcoming Drug Resistance: In the context of antibacterial research, modifications at various positions on the quinolone ring, including C-7 and C-8, have been explored to develop agents effective against resistant bacterial strains. nih.gov

Overview of Principal Academic Research Themes Pertaining to this compound

While extensive literature exists on the broader quinolone class, research specifically focused on this compound is more niche. The primary research themes surrounding this compound can be inferred from studies on closely related analogs and the general principles of quinolone chemistry.

Synthesis: A key research theme is the development of efficient and regioselective synthetic routes to obtain this compound. Synthetic strategies likely involve the cyclization of appropriately substituted anilines with malonic acid derivatives, a common method for preparing 4-hydroxyquinolin-2-ones. chemicalbook.comresearchgate.net The challenge lies in introducing the bromine at the desired 7-position of the starting aniline (B41778) or through selective bromination of the quinolone core.

Biological Evaluation: A major focus of academic research on this compound would be the investigation of its biological activities. Drawing parallels from similar structures, research would likely explore its potential as an:

Antimicrobial agent: Given that brominated quinolones have shown potent antifungal activity, this would be a primary area of investigation. nih.gov

Anticancer agent: The quinolone scaffold is present in several compounds with cytotoxic properties, making this a plausible research avenue. sapub.org

The following table provides the computed chemical properties for a tautomer of the compound of interest, 7-Bromoquinolin-4-ol, which offers insight into its basic characteristics.

PropertyValue
Molecular Weight224.05 g/mol
Exact Mass222.96328 Da
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area29.1 Ų
Complexity227
Data sourced from PubChem CID 12403681 for 7-Bromoquinolin-4-ol. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMKCAVVFSIDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 4 Hydroxyquinolin 2 1h One and Its Precursors

Classical Multi-Step Synthesis Approaches for the Quinolone Core

The traditional synthesis of the 7-bromo-4-hydroxyquinolin-2(1H)-one scaffold is a multi-step process that hinges on established cyclization reactions and carefully planned functionalization strategies to ensure the correct placement of substituents.

Cyclization Reactions Utilizing Anilines and Malonic Acid Derivatives

A cornerstone in the synthesis of 4-hydroxyquinolones is the thermal condensation of anilines with β-ketoesters or malonic acid derivatives. The Conrad-Limpach synthesis, a historically significant method, involves the reaction of an aniline (B41778) with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline. wikipedia.org A related and widely used approach is the reaction of an appropriately substituted aniline with a malonic acid derivative, such as diethyl malonate. This reaction typically proceeds through the formation of a malonanilide (B1293775) intermediate, which is then cyclized under high-temperature conditions, often in a high-boiling point solvent like diphenyl ether or mineral oil, to form the quinolone ring. nih.gov The use of a condensing agent like polyphosphoric acid (PPA) can facilitate the intramolecular cyclization of the intermediate. researchgate.net

To achieve the target compound, this compound, a common strategy is to start with a pre-functionalized aniline. In this case, 3-bromoaniline (B18343) is the logical starting material. The reaction with diethyl malonate would proceed as follows:

Amide Formation: 3-bromoaniline reacts with diethyl malonate, typically at elevated temperatures, to form diethyl (3-bromophenyl)malonamate.

Thermal Cyclization: The resulting intermediate is heated to high temperatures (around 250 °C) to induce intramolecular cyclization. The cyclization occurs in a regioselective manner, leading to the formation of the desired this compound.

The table below summarizes typical conditions for this type of cyclization reaction.

Starting MaterialsReaction ConditionsProductYieldReference
Aniline, Diethyl malonateHeat, high-boiling solvent (e.g., Dowtherm A)4-hydroxyquinolin-2(1H)-oneHigh nih.gov
Substituted anilines, Diethyl malonateMicrowave irradiation, solvent-freeSubstituted 4-hydroxyquinolin-2(1H)-onesGood to excellent

Strategies for Regioselective Bromination at the C-7 Position

Achieving regioselective bromination at the C-7 position is a critical step in the synthesis of the title compound. There are two primary strategies to achieve this:

Synthesis from a Brominated Precursor: As outlined in the previous section, the most straightforward classical approach is to begin the synthesis with an aniline that already contains a bromine atom at the desired position. Using 3-bromoaniline in a Conrad-Limpach or related cyclization reaction directly and regioselectively yields the 7-bromo-substituted quinolone core. The directing effect of the amino group in the aniline precursor guides the cyclization to form the 7-bromo isomer.

Electrophilic Bromination of the Quinolone Core: An alternative strategy is the direct bromination of the pre-formed 4-hydroxyquinolin-2(1H)-one. However, this method presents significant challenges in controlling the regioselectivity. The quinolone ring has multiple sites susceptible to electrophilic attack, and the directing effects of the existing hydroxyl and carbonyl groups can lead to a mixture of products. Bromination can occur at the C-3, C-6, and C-8 positions, in addition to the desired C-7 position. nuph.edu.ua Common brominating agents for such reactions include molecular bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS). nuph.edu.uawikipedia.org The reaction conditions, including solvent and temperature, can influence the product distribution, but achieving high selectivity for the C-7 position is often difficult.

Precursor Functionalization and Post-Cyclization Modifications

The synthesis of this compound can involve functionalization at various stages.

Precursor Functionalization: This involves modifying the starting materials before the cyclization reaction. The use of 3-bromoaniline is a prime example of precursor functionalization to introduce the bromo substituent at the C-7 position in a controlled manner. researchgate.net Another approach involves the synthesis of more complex precursors, such as 2-((2-arylamino)ethyl)malonates, which can then be cyclized. najah.edu

Post-Cyclization Modifications: These are reactions carried out on the fully formed quinolone ring. Direct bromination of 4-hydroxyquinolin-2(1H)-one, as discussed above, is a post-cyclization modification. nuph.edu.ua Other modifications can include the introduction of various functional groups at different positions on the quinolone scaffold to generate a library of related compounds. For instance, the hydroxyl group at the C-4 position and the nitrogen at the N-1 position can be alkylated or acylated to produce a range of derivatives.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a shift towards developing more efficient, environmentally friendly, and sustainable methods for the synthesis of quinolones. These modern approaches often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields compared to classical methods.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis for Halogenation)

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and its application to quinolone synthesis and functionalization is an active area of research.

Catalytic Cyclization: Various transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and silver (Ag), have been used to catalyze the cyclization reactions that form the quinolone core. These reactions often proceed via different mechanisms than the classical thermal cyclizations and can offer improved efficiency and selectivity.

Catalyst-Mediated Halogenation: Modern methods for the halogenation of aromatic and heterocyclic compounds often employ transition metal catalysts to achieve high regioselectivity under mild conditions. While direct C-7 catalytic bromination of 4-hydroxyquinolin-2(1H)-one is not widely reported, related systems have been successfully halogenated using such methods. Photoredox catalysis, using dyes like eosin (B541160) Y, has been shown to be effective for the C-3 halogenation of quinolin-4-ones, indicating the potential for catalyst-controlled regioselectivity in halogenation reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reactions.

The synthesis of 4-hydroxyquinolin-2(1H)-one and its derivatives is well-suited to microwave-assisted methods. The high temperatures required for the classical thermal cyclization of malonanilides can be achieved rapidly and efficiently in a microwave reactor. This often allows for solvent-free or reduced-solvent conditions, further enhancing the green credentials of the synthesis. Several studies have reported the successful synthesis of 4-hydroxyquinolones using microwave irradiation, demonstrating significant advantages over conventional heating methods. nih.gov

The table below provides a comparison of conventional and microwave-assisted synthesis for a related reaction.

ReactionConventional MethodMicrowave-Assisted MethodReference
Pyrrole Synthesis from Enamines23% yield86% yield
4-Hydroxyquinolinone SynthesisHours, often with high-boiling toxic solventsMinutes, often solvent-free nih.gov

Solvent-Free or Aqueous Medium Reaction Conditions

The development of synthetic routes in aqueous media or under solvent-free conditions is a cornerstone of green chemistry. While direct solvent-free synthesis for this compound is not extensively documented in mainstream literature, related methodologies for the quinolinone core suggest feasibility.

An innovative approach for the synthesis of the parent compound, 7-hydroxyquinolin-2(1H)-one, utilizes an aqueous medium for the 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of its tetrahydro precursor. ucd.ieinstras.com This method not only reduces the reliance on organic solvents but also helps in minimizing the formation of by-products. ucd.ieinstras.com Another green approach has been reported for the synthesis of 2-methylquinoline (B7769805) derivatives through a Doebner–von Miller reaction in water using a continuous flow reactor, highlighting the potential for aqueous-based quinoline (B57606) synthesis. rsc.org

Furthermore, iridium-catalyzed C3-benzylation of 4-hydroxy-2(1H)-quinolone with benzyl (B1604629) alcohol has been successfully performed under solvent-free thermal conditions, demonstrating that key functionalization steps on the quinolone ring can be achieved without a solvent. researchgate.net In a different study, the reaction of 4-hydroxy-2-quinolones during formylation attempts in a DMF/Et3N mixture unexpectedly yielded 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov While this specific reaction used DMF, related photochemical reactions to form similar bis-quinolones have been achieved in ethanol, indicating that solvent choice can be flexible and potentially shifted towards more benign options. nih.gov

These examples from closely related structures underscore a clear trajectory towards developing aqueous or solvent-free syntheses for this compound, driven by the principles of sustainable chemistry.

Continuous Flow Synthesis Adaptations

Key adaptations for quinoline synthesis in flow include:

Photochemical Reactions: A continuous photochemical process has been developed for producing various quinoline products through an alkene isomerization and cyclocondensation cascade. ucd.ieresearchgate.netvapourtec.com This method uses a high-power LED lamp in a flow reactor to achieve high yields and throughputs exceeding one gram per hour. ucd.ievapourtec.com

Telescoped Reactions: The photochemical flow process has been successfully coupled with a subsequent hydrogenation step to produce tetrahydroquinolines in a continuous manner. ucd.ievapourtec.com This demonstrates the potential for multi-step, telescoped synthesis of complex quinoline derivatives.

Rapid and Green Synthesis: The Doebner-Miller reaction for synthesizing 2-methylquinoline has been adapted to a continuous flow process in water, providing a rapid and environmentally friendly route to the quinoline core. rsc.org

Safe Handling of Hazardous Intermediates: A continuous-flow strategy was developed for the safe synthesis of 3-cyanoquinolines from azidomethyl precursors, demonstrating how flow reactors can safely handle potentially explosive intermediates. acs.org

These established flow methodologies for the quinoline framework provide a clear blueprint for adapting the synthesis of this compound. Such an adaptation would likely involve the sequential pumping of precursors through heated or irradiated reactor coils, potentially with in-line purification modules, to achieve a safe, efficient, and scalable manufacturing process.

Chemo- and Regioselectivity Considerations in the Formation of this compound

Control of selectivity is a paramount challenge in the synthesis of substituted quinolinones. The formation of this compound typically involves two key selective steps: the initial cyclization to form the quinolinone ring and the subsequent bromination.

Regioselectivity in Ring Formation: The most common route to the 4-hydroxyquinolin-2(1H)-one core is a thermal condensation, often a Friedel-Crafts type intramolecular acylation. When using a meta-substituted aniline precursor, such as N-(3-hydroxyphenyl)-3-chloropropionamide, the cyclization can lead to two different regioisomers. The reaction of this precursor with a Lewis acid like AlCl₃ can produce a mixture of the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the undesired 5-hydroxy isomer. google.com The directing effect of the hydroxyl group on the aniline ring influences the position of the electrophilic attack. The formation of the 7-hydroxy isomer is generally favored, but the 5-hydroxy isomer is a significant and often difficult-to-separate byproduct. google.com The principles of electrophilic aromatic substitution dictate this outcome, where the stability of the intermediate carbocation (Wheland intermediate) determines the major product. stackexchange.com

Chemo- and Regioselectivity in Bromination: The introduction of the bromine atom at the C-7 position also requires careful control. The quinolinone ring is an electron-rich aromatic system susceptible to electrophilic substitution. The positions on the benzo- part of the ring (C-5, C-6, C-7, C-8) have different reactivities, which are influenced by the existing substituents (the hydroxyl group at C-4 and the lactam moiety). In the synthesis of the related compound 8-bromo-7-hydroxyquinoline, direct bromination of 7-hydroxyquinoline (B1418103) with bromine in acetic acid was shown to be highly regioselective, yielding the 8-bromo product. instras.com This indicates that the electronic nature of the quinoline system strongly directs the incoming electrophile. For the synthesis of this compound, the bromination step must be controlled to favor substitution at the C-7 position over other possible sites like C-5 or C-3. The choice of brominating agent and reaction conditions is crucial to achieve this selectivity.

Optimization of Reaction Conditions for Yield and Purity in Laboratory Settings

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound in a laboratory setting, thereby minimizing the need for extensive chromatographic purification.

The table below summarizes optimization parameters from a study on the electrosynthesis of 1-hydroxyquinol-4-ones, which showcases a methodical approach to improving reaction outcomes. nih.govacs.org

ParameterVariationOptimal Condition for YieldRationale
Cathode Material Glassy Carbon, Platinum, LeadGlassy CarbonAvoids expensive precious metals while maintaining good yield. nih.gov
Anode Material Glassy Carbon, DSAGlassy CarbonNo significant advantage was observed with the more expensive Dimensionally Stable Anode (DSA). nih.gov
Supporting Electrolyte H₂SO₄ Concentration0.5 MBalances conductivity and potential side reactions. nih.gov
Solvent System Methanol/Water RatioAdapted based on substrate solubilityEnsures homogeneity of the reaction mixture for efficient conversion. acs.org
Current Density Varied (e.g., 2.7 - 8.0 mA/cm²)Lower densitiesPrevents side reactions and improves selectivity towards the desired product. acs.org

This table is illustrative of an optimization process for a related quinolone synthesis and does not represent direct data for this compound.

For the bromination step, optimization would focus on the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), the solvent, and the reaction temperature to control regioselectivity and prevent over-bromination. As shown in the synthesis of highly brominated quinolines, controlling the stoichiometry (equivalents of bromine) and reaction time is critical to obtaining the desired brominated product. nih.gov By carefully fine-tuning these conditions, the yield and purity of the final this compound can be significantly enhanced.

Reaction Chemistry and Mechanistic Investigations of 7 Bromo 4 Hydroxyquinolin 2 1h One

Reactivity of the Bromine Moiety at C-7

The bromine atom attached to the aromatic ring at the C-7 position is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom at C-7 of 7-Bromo-4-hydroxyquinolin-2(1H)-one serves as an excellent electrophilic partner in these transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80Good mdpi.com
2,4-dimethoxypyrimidin-5-yltrifluoroborate4-bromobenzonitrilePd(OAc)₂ (5) / RuPhos (10)Na₂CO₃--88 nih.gov

The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgresearchgate.netorganic-chemistry.org In the case of this compound, this reaction would lead to the synthesis of 7-alkynyl-4-hydroxyquinolin-2(1H)-ones. The reaction is generally carried out under mild conditions. wikipedia.org The choice of palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper source like CuI, in a solvent like THF with an amine base (e.g., triethylamine) is common for such transformations. nih.gov For instance, the Sonogashira coupling of 5-bromo dihydropyrrolones with terminal alkynes has been successfully achieved using PdCl₂(PPh₃)₂ and CuI in THF with triethylamine (B128534) at 60 °C. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemperatureReference
Aryl or Vinyl HalideTerminal AlkynePd(0) complexCu(I) saltAmine (e.g., Et₃N)THF, DMFRoom Temp to Reflux wikipedia.orglibretexts.org
5-bromo DihydropyrrolonesTerminal AlkynesPdCl₂(PPh₃)₂CuITriethylamineTHF60 °C nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction would enable the introduction of a vinyl group at the C-7 position of the quinolone ring. The reaction typically proceeds with a palladium catalyst, such as Pd(OAc)₂, and a base, and often a phosphine (B1218219) ligand is employed. libretexts.org The reaction conditions can be tailored based on the specific substrates.

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are prevalent, the bromine at C-7 can also potentially undergo nucleophilic aromatic substitution (SNA_r). However, for an unactivated aryl halide like this compound, direct SNA_r reactions are generally challenging and require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to activate the halide for substitution. The quinolone ring itself provides some activation, but typically, such reactions are more feasible with highly activated substrates. For instance, fluoroquinolones can undergo nucleophilic substitution at the C-7 position. nih.gov

Reductive Transformations of the C-Br Bond

The carbon-bromine bond at the C-7 position can be reductively cleaved to yield the parent 4-hydroxyquinolin-2(1H)-one. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a common method for the dehalogenation of aryl halides. Other methods could include the use of reducing agents like tin hydrides or other metal-based reducing systems.

Reactivity of the 4-Hydroxy Group and Keto-Enol Tautomerism Studies

The 4-hydroxy group and the adjacent carbonyl group at C-2 give rise to interesting reactivity and tautomeric equilibria.

O-Alkylation and O-Acylation Reactions

The 4-hydroxy group of this compound can undergo O-alkylation and O-acylation reactions. These reactions typically occur at the oxygen atom of the hydroxyl group. For O-alkylation, a common method involves the use of an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic attack on the alkyl halide. Similarly, O-acylation can be achieved by reacting the quinolone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. sysrevpharm.org For example, the O-acylation of 4-hydroxycoumarin, a structurally related compound, is achieved using acyl chlorides or acid anhydrides in a basic medium. sciepub.com

Spectroscopic and Computational Elucidation of Tautomeric Equilibria in Solution and Solid State

The 4-hydroxyquinolin-2(1H)-one scaffold exists in a tautomeric equilibrium between the 4-hydroxy-2-oxo form (amide) and the 2,4-dihydroxy form (iminol), as well as the 4-oxo-2-hydroxy form. researchgate.netrsc.org The position of this equilibrium is influenced by the solvent, temperature, and the presence of substituents on the quinolone ring. semanticscholar.org

Spectroscopic studies , particularly NMR and UV-Vis spectroscopy, are instrumental in elucidating the predominant tautomeric form in different environments. goums.ac.irresearchgate.net For the parent 4-hydroxy-2(1H)-quinolone, studies have shown that the keto-form is favored in the crystal structure and in polar solvents like DMSO and water. researchgate.net The presence of a bromine atom at the C-7 position is expected to influence the electronic properties of the ring system and thereby affect the tautomeric equilibrium.

Computational studies , using methods like Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the different tautomers and the energy barriers for their interconversion. nih.govnih.govnih.govresearchgate.netresearchgate.netasianjournalofphysics.com DFT calculations on related systems have shown that the keto form is generally more stable. nih.gov For 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, DFT studies indicated that the keto form is the most stable in both the gas phase and in ethanol. nih.gov Similar computational analyses on this compound would be crucial to precisely determine the influence of the C-7 bromo substituent on the tautomeric preferences.

Table 3: Tautomeric Forms of 4-Hydroxyquinolin-2(1H)-one
Tautomeric FormStructurePredominant in
4-Hydroxy-2(1H)-one (Keto)Keto formSolid state, Polar solvents (e.g., DMSO, water)
2,4-Dihydroxyquinoline (Enol)Enol formGas phase (minor)

Reactivity at the N-1 Position and Other Ring Positions

The presence of a proton on the nitrogen atom (N-1) and several activatable positions on the carbocyclic ring allows for a variety of synthetic transformations.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the lactam in this compound can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to modify the properties of the quinolone scaffold. This is typically achieved by treating the parent compound with an alkylating agent in the presence of a base. For instance, the synthesis of N-alkylated 4-hydroxy-2-quinolone analogs can be accomplished by first alkylating the corresponding isatoic anhydrides with alkyl halides, such as methyl iodide or ethyl iodide, using a base like N,N-diisopropylethylamine (DIPEA). nih.gov This N-alkylated intermediate can then undergo further reactions to yield the desired quinolone. A specific example is the synthesis of 6-Bromo-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one, which demonstrates the feasibility of N-methylation on a bromo-substituted quinolone core. nih.gov The reaction of 4-hydroxyquinolin-2-ones with propargyl bromide in acetone (B3395972) in the presence of anhydrous potassium carbonate has also been reported to yield N-propargylated products. nih.gov

N-Acylation: Acylation at the N-1 position introduces a carbonyl group, which can significantly alter the electronic and steric properties of the molecule. While specific examples for the N-acylation of this compound are not extensively documented, the general reactivity of the 4-hydroxy-2-quinolone scaffold suggests that this transformation is feasible. Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to deprotonate the nitrogen atom. For example, the reaction of 2-aminoacetophenone (B1585202) with acylating agents like phosgene, dimethylcarbonate, or diethylcarbonate can lead to the formation of the 4-hydroxy-2(1H)-quinolone ring system, implying the reactivity of the nitrogen towards acylation under suitable conditions. researchgate.net Furthermore, enzymes can be utilized to catalyze the acylation of the C7 piperazine (B1678402) ring in certain quinolone antibiotics, indicating the susceptibility of nitrogen atoms in the quinolone framework to acylation. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation of Quinolone Scaffolds

Starting MaterialReagent(s)ProductReference
Isatoic anhydridesMethyl iodide or Ethyl iodide, DIPEAN-alkylated isatoic anhydrides nih.gov
6-Bromo-4-hydroxy-2(1H)-one derivativeMethylating agent6-Bromo-4-hydroxy-1-methylquinolin-2(1H)-one derivative nih.gov
4-Hydroxyquinolin-2-onesPropargyl bromide, K2CO3N-Propargyl-4-hydroxyquinolin-2-ones nih.gov
2-AminoacetophenonePhosgene, dimethylcarbonate, or diethylcarbonate4-Hydroxy-2(1H)-quinolone researchgate.net

Electrophilic Aromatic Substitution at Non-Brominated Positions

The benzene (B151609) ring of the this compound scaffold is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The bromine atom at C-7 is a deactivating but ortho-, para-directing group. byjus.comlibretexts.orgorganicmystery.com The hydroxyl group at C-4 is a strongly activating, ortho-, para-directing group, and the lactam ring also influences the electron density of the aromatic system.

The C-3 position is particularly activated due to the combined electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the carbonyl group at C-2, making it a prime site for electrophilic attack. nih.gov However, electrophilic substitution can also occur at other non-brominated positions, namely C-5, C-6, and C-8.

The directing effects of the substituents would predict the following:

The hydroxyl group at C-4 strongly directs electrophiles to the ortho position (C-3 and C-5).

The bromo group at C-7 directs to the ortho (C-6 and C-8) and para (not available) positions.

Considering these combined effects, the most probable sites for electrophilic attack, besides the highly reactive C-3 position, are the C-5 and C-6 positions. The C-8 position is sterically hindered by the adjacent lactam ring.

Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., chlorine or bromine) can occur in the presence of a Lewis acid catalyst. organicmystery.combyjus.com

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group. organicmystery.com

Sulfonation: Reaction with fuming sulfuric acid leads to the introduction of a sulfonic acid group. organicmystery.com

Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring can be achieved using alkyl halides or acyl halides in the presence of a Lewis acid catalyst. organicmystery.combyjus.com

While specific experimental data for electrophilic aromatic substitution on this compound at these non-brominated positions is limited in the available literature, the general principles of electrophilic aromatic substitution on substituted benzene rings provide a strong basis for predicting the likely outcomes. byjus.comlibretexts.org

Photochemical and Electrochemical Reaction Pathways and Product Analysis

The presence of a bromo-substituted aromatic system and a conjugated quinolone core suggests that this compound may undergo interesting photochemical and electrochemical transformations.

Photochemical Pathways: While specific studies on the photochemistry of this compound are scarce, insights can be drawn from related compounds. The photochemistry of haloaromatic compounds often involves the cleavage of the carbon-halogen bond. For instance, the photolysis of bromophenols under UV irradiation can lead to debromination, yielding organic radicals and hydrated electrons. researchgate.net The atmospheric photolysis lifetime of bromoacetone (B165879) is on the order of hours, indicating the susceptibility of C-Br bonds to photochemical degradation. researchgate.net

In the context of quinolones, the photostability of fluoroquinolones has been studied more extensively. Halogenated quinolones, in general, are known to have phototoxic properties. nih.gov UV irradiation of some 8-halogeno quinolones can cause photolability. nih.gov The photochemical degradation of heterocyclic compounds is a broad field, and the specific pathways for this compound would likely involve initial excitation to an excited state, followed by potential C-Br bond homolysis or other rearrangements. A comprehensive review on the photochemistry of heterocycles suggests a wide range of possible reactions, including photooxidation, photoreduction, and photoaddition. elsevier.com Without specific experimental data, the exact products of photolysis of this compound remain speculative but could include debrominated quinolones, hydroxylated derivatives, or dimeric products.

Electrochemical Pathways: The electrochemical behavior of this compound is also not well-documented. However, studies on related quinoline (B57606) and heterocyclic systems provide a framework for potential reactions. The electrochemical reduction of bromo-substituted aromatic compounds typically involves the cleavage of the C-Br bond. For example, the cathodic reduction of ω-bromo-N-tosylvaleramide at a mercury cathode results in the formation of 2-piperidone. researchgate.net

The electrochemical oxidation of hydroxyquinolines has been studied, revealing that the oxidation mechanism can be complex and pH-dependent, often involving the hydroxyl group and the nitrogen atom of the heterocyclic ring. researchgate.net For instance, the anodic oxidation of benzoylacetanilide can lead to the formation of a tetrahydroquinoline derivative. researchgate.net Cyclic voltammetry studies of quinolinium salts have shown that their reduction potentials are influenced by their structural features. researchgate.net

Given these precedents, the electrochemical analysis of this compound would likely reveal:

Reduction: A cathodic process corresponding to the reduction of the C-Br bond, potentially leading to the formation of 4-hydroxyquinolin-2(1H)-one. The quinolone core itself can also be reduced.

Oxidation: An anodic process likely involving the hydroxyl group at C-4 and potentially the nitrogen atom, leading to oxidized species.

Further experimental studies, such as cyclic voltammetry and controlled potential electrolysis coupled with product analysis techniques (e.g., HPLC, MS), are necessary to fully elucidate the specific photochemical and electrochemical reaction pathways and identify the resulting products for this compound.

Systematic Modification of the C-7 Bromine Moiety

The introduction of aromatic and heteroaromatic rings at the C-7 position is a common strategy to modulate the electronic and steric properties of the this compound core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are frequently employed for this purpose. These reactions enable the formation of a carbon-carbon bond between the C-7 position of the quinolinone and a variety of aryl or heteroaryl boronic acids/esters or organostannanes, respectively.

For instance, the Suzuki coupling allows for the introduction of phenyl, substituted phenyl, and various heterocyclic rings. The choice of the substituent can significantly impact the biological activity of the resulting analogue. For example, the introduction of a phenyl group at the C-3 position of the 4-hydroxyquinolin-2(1H)-one scaffold has been shown to be favorable for antitubercular activity. sigmaaldrich.com While this study focused on the C-3 position, similar modifications at the C-7 position are a logical extension for SAR studies.

The Buchwald-Hartwig amination is another powerful tool for C-7 functionalization, enabling the introduction of nitrogen-containing aromatic and heteroaromatic systems. This reaction involves the palladium-catalyzed coupling of the C-7 bromine with a wide range of primary and secondary amines, leading to the formation of 7-amino-substituted quinolinone derivatives.

The incorporation of various carbon chains at the C-7 position provides another avenue for modifying the lipophilicity and conformational flexibility of the parent molecule.

Alkyl Chains: The introduction of alkyl chains can be achieved through cross-coupling reactions like the Negishi coupling, which utilizes organozinc reagents. These modifications are critical in studies where tuning the hydrophobic character of the molecule is essential for optimizing its interaction with biological targets. Research on 4-hydroxy-2-quinolone analogs has demonstrated that the presence and length of an alkyl side chain can significantly influence antimicrobial activity. nih.gov

Alkenyl Chains: The Heck coupling reaction is a valuable method for introducing alkenyl groups at the C-7 position. This reaction involves the palladium-catalyzed coupling of the 7-bromo derivative with various alkenes. The resulting C-C double bond can serve as a point for further functionalization or can be a key structural feature for biological activity.

Alkynyl Chains: The Sonogashira coupling, a palladium-catalyzed reaction between the 7-bromo derivative and a terminal alkyne, is the primary method for introducing alkynyl moieties. The linear geometry of the alkyne can impose specific conformational constraints on the molecule, which can be advantageous in drug design. The resulting alkynyl group is also a versatile functional handle for further transformations, such as click chemistry.

To enhance biological targeting or to create novel materials, the 7-bromo position can be used as an attachment point for larger molecular entities.

Biologically Relevant Moieties: The 7-bromo group can be functionalized to create a reactive handle (e.g., an amine or a carboxylic acid) that can then be conjugated to biomolecules such as peptides, sugars, or other pharmacophores. This strategy is employed to create hybrid molecules with improved biological profiles. For example, linking the quinoline scaffold to other active compounds can lead to hybrid derivatives with enhanced biological and physicochemical properties. nih.gov

Polymeric Scaffolds: The 7-bromo derivative can be incorporated into polymeric structures either as a monomer or as a pendant group. This can be achieved by first converting the bromo group to a polymerizable functional group, such as a vinyl or an acrylate (B77674) group, followed by polymerization. This approach is useful for developing new materials with specific optical or electronic properties.

Modifications at the 4-Hydroxy/Keto Position

The nucleophilic character of the 4-hydroxy group allows for the formation of ether and ester linkages.

Ether Formation: O-alkylation of the 4-hydroxy group can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. This modification removes the acidic proton of the hydroxyl group and introduces a lipophilic alkyl chain, which can influence the molecule's solubility and ability to cross cell membranes. A number of 4-hydroxyquinoline-2-one derivatives are found in nature in the form of ethers, as 4-alkoxyquinolin-2-ones. researchgate.net

Ester Formation: Acylation of the 4-hydroxy group with an acid chloride or anhydride leads to the formation of an ester. This derivatization can be used to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active 4-hydroxyquinolinone. A series of esters of the 4-hydroxy group have been prepared in synthetic studies. researchgate.net

N-1 Substitutions and their Influence on Molecular Architecture and Properties

While specific studies detailing the N-1 substitution of this compound and its direct impact on molecular architecture are not extensively documented in publicly available literature, general knowledge of quinolinone chemistry allows for well-founded postulations. The nitrogen atom at the 1-position (N-1) of the quinolinone ring is a prime site for substitution, a modification that can significantly alter the molecule's steric and electronic properties.

Alkylation, arylation, or the introduction of more complex side chains at the N-1 position can influence the planarity of the quinolinone ring system. The introduction of bulky substituents may lead to a distortion of the ring, affecting how the molecule interacts with biological targets. Furthermore, the nature of the substituent at N-1 can impact the hydrogen bonding capabilities of the adjacent carbonyl group at C-2 and the hydroxyl group at C-4, which are often crucial for target binding. For instance, the substitution of the N-H proton with an alkyl group removes a hydrogen bond donor site, which could be critical for certain biological interactions.

Structure-Activity Relationship (SAR) Investigations in Mechanistic Biological Contexts

The biological activity of this compound analogues is intrinsically linked to their chemical structure. SAR studies aim to decipher these relationships to design more potent and selective therapeutic agents.

Correlation Between Structural Changes and Molecular Target Binding Affinity

The binding affinity of this compound derivatives to their molecular targets is highly sensitive to structural modifications. The bromine atom at the 7-position is an electron-withdrawing group that can influence the electronic distribution of the entire heterocyclic system, thereby affecting interactions with target proteins.

In a study on related 6,7,8-substituted 4-substituted-benzyloxyquinolin-2(1H)-one derivatives, substitutions on the quinolinone core, including at the 7-position, were found to significantly impact their anticancer activity. nih.gov While not the exact 7-bromo-4-hydroxy analogue, these findings provide valuable insights. For example, compounds with different substituents at the C-7 position displayed varying potencies against a panel of cancer cell lines. This suggests that the nature of the substituent at this position, whether it be a halogen, alkoxy, or other group, plays a crucial role in determining the binding affinity to the molecular target, which in this case was suggested to be microtubules. nih.gov

The following table illustrates the antiproliferative activities of some 7-substituted quinolin-2(1H)-one derivatives against various cancer cell lines, highlighting the importance of the substitution pattern for biological activity.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected 7-Substituted Quinolin-2(1H)-one Analogues

Compound R7-substituent HL-60 Hep3B H460 COLO 205
7e OCH₃ 0.98 0.89 0.67 0.45
8e OCH₂O 0.78 0.65 0.54 0.33
9c OCH₃ 0.56 0.48 0.32 0.18
10c OCH₂O 0.43 0.31 0.21 0.11
11c Cl 0.21 0.15 0.09 0.04

*Data sourced from a study on 6,7,8-substituted 4-substituted-benzyloxyquinolin-2(1H)-one derivatives. nih.gov

Influence of Substituents on Enzyme Inhibition Kinetics and Specificity (e.g., NQO1, Kinases, Topoisomerases)

The quinolinone scaffold is a known inhibitor of various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), various kinases, and topoisomerases. The substituents on the this compound core are critical in determining the inhibitory potency and specificity.

For instance, in a study of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, the introduction of a quinoline moiety was found to enhance the enzymatic conversion rate of NQO1. nih.gov Although this study focused on a different isomer, it underscores the potential for the quinoline core to interact with and modulate the activity of NQO1. It is plausible that this compound derivatives could also act as NQO1 substrates or inhibitors, with the bromine atom and other substituents influencing the kinetics of this interaction.

The quinolone chemical class, which is structurally related to quinolinones, is well-known for its inhibition of bacterial DNA gyrase and topoisomerase IV. While specific data for this compound derivatives is limited, studies on other heterocyclic systems provide insights into the potential for these compounds as topoisomerase inhibitors. For example, certain phthalazine-based derivatives have been identified as potent topoisomerase II inhibitors with IC₅₀ values in the low micromolar range. nih.gov

The following table presents the topoisomerase II inhibitory activity of some phthalazine (B143731) derivatives, which can serve as a conceptual model for the type of data sought for quinolinone analogues.

Table 2: Topoisomerase II Inhibitory Activity of Selected Phthalazine Derivatives

Compound IC₅₀ (µM)
8b 8.91 ± 0.77
9d 7.02 ± 0.54
14a 7.64 ± 0.66
Doxorubicin (control) 9.65 ± 0.77

*Data from a study on phthalazine-based derivatives. nih.gov

Ligand-Protein Interaction Profiling via Mutational and Binding Studies

Detailed understanding of the binding mode of this compound analogues at the molecular level requires sophisticated techniques such as mutational analysis and biophysical binding studies. These investigations can pinpoint the key amino acid residues within the target protein's binding site that interact with the ligand.

Structure-Property Relationship (SPR) Studies for Non-Biological Applications

Beyond their biological activities, the unique chemical structure of this compound derivatives makes them interesting candidates for various material science applications, particularly those leveraging their photophysical properties.

Impact of Derivatization on Photophysical Properties (e.g., Quantum Yield, Emission Wavelength)

The extended π-system of the quinolinone core endows these molecules with inherent fluorescence properties. Derivatization of the this compound scaffold can significantly tune these properties. The nature and position of substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.

While specific photophysical data for derivatives of this compound is sparse, studies on related nitrogen-doped carbon dots, which share some structural similarities in terms of heterocyclic aromatic systems, have shown that the introduction of nitrogen atoms can lead to high quantum yields and shifts in emission to longer wavelengths. rsc.org It is plausible that N-1 substitution on the this compound ring could similarly modulate its fluorescence quantum yield and emission spectrum. The electron-withdrawing bromine atom at the 7-position is also expected to influence the photophysical characteristics of the molecule. Further empirical studies are required to fully elucidate the structure-property relationships governing the photophysical behavior of this class of compounds.

Research on Self-Assembly of this compound Remains Limited

A comprehensive review of scientific literature reveals a notable gap in research specifically detailing the influence of derivatization on the self-assembly and supramolecular architectures of this compound for material science applications. While the broader quinoline scaffold is recognized for its role in supramolecular chemistry, and the synthesis of various this compound analogues has been explored, their application in the rational design of self-assembling materials is an area that appears to be underexplored.

The fundamental structure of 4-hydroxyquinolin-2(1H)-one, the parent compound, possesses key features conducive to forming higher-order structures. The presence of N-H and O-H protons as hydrogen bond donors and the carbonyl and hydroxyl oxygens as hydrogen bond acceptors allows for the formation of robust hydrogen-bonding networks. These interactions are pivotal in directing the self-assembly of molecules into well-defined supramolecular architectures, such as tapes, sheets, or three-dimensional networks, which are the foundation for creating novel materials with tailored properties.

The introduction of a bromine atom at the 7-position of the quinolinone core, as in this compound, is anticipated to significantly influence its self-assembly behavior. Bromine can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the bromine atom interacts with a Lewis base. This interaction, comparable in strength and directionality to a classical hydrogen bond, can serve as a powerful tool in crystal engineering and the design of supramolecular materials. It can work in concert with or in competition to the inherent hydrogen-bonding capabilities of the quinolinone scaffold, potentially leading to novel packing motifs and material properties.

Derivatization of the this compound scaffold would offer further opportunities to tune its self-assembly. For instance, modification at the N1-position or the C3-position could introduce additional interaction sites, alter the steric profile of the molecule, and modulate the electronic properties of the quinolinone ring system. These changes would, in turn, impact the delicate balance of intermolecular forces—hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces—that govern the final supramolecular architecture.

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies of 7 Bromo 4 Hydroxyquinolin 2 1h One Analogues

Influence on Self-Assembly and Supramolecular Architectures for Material Science

Detailed research findings and data tables specifically addressing the influence of derivatization on the self-assembly and supramolecular architectures of 7-bromo-4-hydroxyquinolin-2(1H)-one for material science applications are not available in the reviewed scientific literature.

Theoretical and Computational Investigations on 7 Bromo 4 Hydroxyquinolin 2 1h One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of quinolinone systems. While specific studies focusing exclusively on 7-Bromo-4-hydroxyquinolin-2(1H)-one are not prevalent in the reviewed literature, extensive research on closely related quinoline (B57606) and quinazolinone derivatives provides a robust framework for understanding its probable properties. nih.govresearchgate.netsigmaaldrich.com Methods like DFT at the B3LYP level with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate various electronic and spectroscopic parameters. researchgate.net

Electronic Structure, Frontier Molecular Orbital Analysis, and Charge Distribution

The electronic structure of a molecule is key to its reactivity and stability. researchgate.net Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy of these orbitals and the gap between them (HOMO-LUMO gap) provides information on the molecule's ability to absorb light and interact with other species. nih.gov

For instance, DFT calculations on the related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one determined its HOMO and LUMO energy values, which are crucial for evaluating reactivity. researchgate.net In a study on 8-hydroxyquinoline (B1678124) derivatives, the HOMO orbital was found to be localized near the quinoline moiety, while the LUMO was near the naphthoquinone unit, indicating the regions of electron donation and acceptance, respectively. nih.gov This separation of FMOs influences the electron mobility within the molecule. nih.gov For this compound, it is anticipated that the electron density in the HOMO would be distributed across the quinolinone ring, with the bromine atom influencing the charge distribution, while the LUMO would be located over the π-system of the bicyclic core.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Related Quinazolinone Derivative

This data is for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and serves as an illustrative example.

Parameter Value (eV) Significance
EHOMO -6.45 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -2.15 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.30 ELUMO - EHOMO; indicates chemical reactivity and stability.

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Spectroscopic Property Predictions (NMR, IR, UV-Vis) and Validation

Computational methods are frequently used to predict spectroscopic properties, which can then be validated against experimental data. sigmaaldrich.com Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts help in the definitive assignment of experimental spectra. sigmaaldrich.comnih.gov

For example, studies on 7-bromo-5-chloro-8-hydroxyquinoline have successfully used DFT and ab initio methods to calculate its FTIR and FT-Raman spectra, showing good agreement with experimental measurements after applying scaling factors. sigmaaldrich.com Similarly, for derivatives of 8-hydroxyquinoline, calculated NMR and IR spectra have supplemented experimental structural characterization. nih.gov The analysis of proton-proton and proton-carbon correlations in experimental NMR spectra, when compared with calculated values, allows for precise assignment of signals to specific atoms within the quinoline structure. nih.gov It is a standard practice to assign C-H stretching vibrations and in-plane/out-of-plane bending vibrations based on their characteristic wavenumber regions in calculated IR spectra. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Quinoline Derivative

This table demonstrates the principle of spectroscopic validation for 8-hydroxyquinoline derivatives.

Vibrational Mode Experimental Frequency (cm-1) Calculated Frequency (cm-1) Assignment
C-H stretch ~3050 ~3080 Aromatic C-H stretching
C=O stretch ~1660 ~1675 Carbonyl group stretching
C-C stretch ~1580 ~1590 Ring skeletal vibrations
C-H deformation ~1412-1428 ~1420 In-plane C-H deformation in quinoline moiety. nih.gov

Note: Frequencies are approximate and serve for illustrative purposes based on typical quinoline spectra. nih.gov

Tautomeric Preference and Energy Barrier Calculations

Quinolinone derivatives, including this compound, can exist in different tautomeric forms. The name itself suggests a keto-enol tautomerism involving the hydroxyl group at position 4 and the carbonyl group at position 2. Another significant tautomer is 7-bromo-4-quinolin-one. Computational chemistry is a key tool for determining the relative stabilities of these tautomers by calculating their ground-state energies. The form with the lowest calculated energy is predicted to be the most stable and predominant tautomer. Furthermore, quantum chemical methods can calculate the energy barriers for the interconversion between these forms, providing insight into the kinetics of the tautomerization process. While specific energy barrier calculations for this compound were not found, the existence of multiple tautomers is confirmed by the various synonyms listed in chemical databases for related structures, such as "7-bromoquinolin-4-ol" and "7-Bromoquinolin-4(1H)-one". nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov These methods are fundamental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Ligand-Target Interaction Predictions and Binding Mode Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The output of a docking study includes the binding affinity (often expressed as a negative score in kcal/mol, where a more negative value indicates stronger binding) and a detailed analysis of the intermolecular interactions. nih.gov

Studies on related quinazoline (B50416) derivatives have shown that their binding to protein targets like the Epidermal Growth Factor Receptor (EGFR) is stabilized by a network of interactions. nih.gov These commonly include hydrogen bonds with key amino acid residues in the active site (e.g., Lys721, Met742), as well as hydrophobic interactions. nih.gov For example, in a study of novel 4-hydroxyquinazoline (B93491) derivatives as PARP inhibitors, docking revealed a crucial hydrogen bond between the compound and the amino acid residue ASP766, which was deemed important for its activity. mdpi.com

Table 3: Example of Molecular Docking Results for a Quinazoline Derivative Against EGFR

This data is for compound 8a, a 6-bromo-2-mercapto-quinazoline-4(3H)-one derivative, and is for illustrative purposes.

Parameter Value Description
Binding Energy -6.7 kcal/mol Predicted binding affinity of the ligand to the EGFR active site. nih.gov
Hydrogen Bonds 1-3 Number of hydrogen bonds observed with key residues during simulation. nih.gov
Key Interacting Residues Lys721, Leu694, Met742, Cys773 Specific amino acids in the EGFR active site forming critical interactions. nih.gov

Data sourced from a study on quinazoline derivatives as potential anticancer agents. nih.gov

Conformational Analysis in Solution and Receptor Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture than static docking. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of the complex. mdpi.com

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, and the radius of gyration (Rg) to measure the compactness of the complex. nih.gov Stable RMSD values over the simulation time indicate that the complex has reached equilibrium without significant structural changes. A stable Rg value suggests the complex maintains its compactness. nih.gov Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein and show how ligand binding affects this flexibility. nih.gov Such analyses on quinazoline derivatives have shown that the binding of the ligands did not induce substantial fluctuations within the active site, indicating a stable binding mode. nih.gov

QSAR/QSPR Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound derivatives, these models are invaluable for predicting their potential applications and guiding the synthesis of new, more effective compounds.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of such models can be understood from studies on analogous 7-substituted quinoline derivatives. For instance, QSAR studies on 7-substituted-4-aminoquinolines have been successfully used to predict their antimalarial activity. researchgate.netnih.gov These studies typically involve the generation of a dataset of compounds with known biological activities and the subsequent development of a mathematical model using various molecular descriptors.

A hypothetical QSAR model for the biological activity of this compound derivatives would likely involve descriptors such as:

Electronic Properties: The bromine atom at the 7-position significantly influences the electron distribution of the quinolinone ring. Descriptors like Hammett constants (σ), dipole moment, and atomic charges would be crucial in modeling interactions with biological targets.

Hydrophobicity: The lipophilicity of the molecule, often quantified by the partition coefficient (log P), is a key factor in its ability to cross cell membranes and reach its site of action.

Steric Factors: The size and shape of substituents on the quinolinone scaffold, described by parameters like molar refractivity (MR) and Taft steric parameters, play a vital role in the ligand-receptor binding.

A multiple linear regression (MLR) analysis could then be employed to derive a QSAR equation. For a series of 7-substituted-4-aminoquinoline derivatives, a statistically significant QSAR model was developed, highlighting the importance of these descriptors in predicting antimalarial activity. asianpubs.org Similar approaches could be applied to predict the activity of this compound derivatives for various therapeutic targets, including antibacterial or anticancer agents. mdpi.com

Table 1: Hypothetical QSAR Descriptors and Their Relevance for this compound Derivatives

Descriptor CategorySpecific DescriptorRelevance to Biological Activity
Electronic Hammett Constant (σ)Quantifies the electron-donating or -withdrawing nature of substituents, affecting binding affinity.
Dipole MomentInfluences long-range electrostatic interactions with the biological target.
Hydrophobic Log PDetermines the compound's ability to partition into biological membranes.
Steric Molar Refractivity (MR)Relates to the volume and polarizability of the molecule, affecting the fit within a binding pocket.

QSPR models can be developed to predict the material properties of this compound and its derivatives. These properties are critical for applications in areas such as organic electronics and functional dyes. Due to the intrinsic photoactive properties of the conjugated 2-quinolone system, this scaffold is investigated for use in luminescent materials. researchgate.net

Key properties that could be modeled include:

Solubility: Predicting solubility in various solvents is essential for processing and formulation.

Melting Point: This property is important for thermal stability and processing conditions.

Electronic Properties: The HOMO-LUMO energy gap, which determines the electronic absorption and emission properties, is a key parameter for optoelectronic applications.

Computational studies on quinoline derivatives have demonstrated the feasibility of predicting such properties. For instance, QSPR analysis has been used to predict the refractive index, polarizability, and HOMO-LUMO energy gap of quinolone derivatives. nih.gov These models often employ a variety of descriptors calculated from the molecular structure, including constitutional, topological, and quantum-chemical parameters.

Table 2: Potential QSPR Models for Material Properties of this compound Derivatives

Property to be PredictedRelevant Molecular DescriptorsPotential Application
Solubility Polar Surface Area, Log P, Hydrogen Bond Donors/AcceptorsMaterial processing and formulation
Melting Point Molecular Weight, Intermolecular Interaction EnergiesThermal stability assessment
HOMO-LUMO Gap Quantum-Chemical Descriptors (from DFT calculations)Organic Light-Emitting Diodes (OLEDs), Dyes

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the formation of this compound. These studies can identify the most likely reaction pathways, characterize transient intermediates, and explain the role of catalysts.

The synthesis of the 4-hydroxyquinolin-2(1H)-one core often involves cyclization reactions. Computational methods, particularly Density Functional Theory (DFT), can be used to map the potential energy surface of these reactions. This involves locating the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition state theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the transition state. wikipedia.orglibretexts.orglibretexts.org A key aspect of computational reaction mechanism studies is the characterization of the transition state, which is a saddle point on the potential energy surface. ox.ac.ukyoutube.com By calculating the energy barrier (activation energy) associated with a transition state, the feasibility of a particular reaction pathway can be assessed.

For the synthesis of quinolines, computational studies have elucidated the mechanisms of various catalytic and non-catalytic reactions. nih.govresearchgate.net For example, in the copper-catalyzed synthesis of quinolines, DFT calculations have been used to map the free energy profile of the reaction, identifying the rate-determining step and the structures of the transition states. nih.govresearchgate.net Similar computational approaches could be applied to the specific synthetic routes leading to this compound to optimize reaction conditions and improve yields.

Many synthetic routes to quinolinones employ catalysts to enhance reaction rates and selectivity. Computational modeling is instrumental in understanding the intricate steps of a catalytic cycle. For instance, in the iridium-catalyzed amidation of quinoline N-oxide, DFT calculations have been used to delineate the entire catalytic cycle, which includes C-H activation, denitrogenation, amido insertion, and protodemetalation. acs.orgacs.org

A computational analysis of a catalyzed synthesis of this compound would involve:

Modeling the active catalyst: Identifying the true catalytic species and its electronic structure.

Mapping the elementary steps: Calculating the energetics of substrate binding, oxidative addition, migratory insertion, and reductive elimination.

Explaining regioselectivity: In cases where multiple products can be formed, computational analysis can reveal the factors that favor the formation of the desired isomer.

Such studies provide a molecular-level understanding of the catalytic process, which is essential for the rational design of more efficient and selective catalysts for the synthesis of this compound and its derivatives. rsc.org

Mechanistic Insights into the Biological Activity of 7 Bromo 4 Hydroxyquinolin 2 1h One and Its Derivatives

Molecular Target Identification and Validation Studies

The efficacy of 7-Bromo-4-hydroxyquinolin-2(1H)-one and its analogs is rooted in their precise interactions with specific biological macromolecules. These interactions disrupt the normal function of essential enzymes and cellular components, leading to downstream biological effects.

The quinolone core is a well-established inhibitor of several enzyme classes, most notably bacterial topoisomerases. mdpi.com Derivatives have also been developed to target other enzymes critical for cell survival and proliferation, such as kinases and proteases.

DNA Gyrase and Topoisomerase IV

Quinolones are known to exert their antimicrobial effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. mdpi.com The mechanism of action involves the formation of a stable ternary complex, consisting of the quinolone molecule, the enzyme, and the bacterial DNA. nih.govnih.gov This complex traps the enzyme in a state where it has cleaved the DNA, but prevents the subsequent re-ligation step. This blockage of the replication fork leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium. uiowa.edu

In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target. mdpi.comnih.govbohrium.com Newer generations of quinolones often exhibit more balanced activity against both enzymes. nih.gov The interaction is mediated by a magnesium-water ion bridge, and mutations in the enzyme's quinolone resistance-determining region (QRDR) can disrupt this binding and confer resistance. nih.govnih.gov

Kinases

Certain derivatives of the quinoline (B57606) scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. For instance, a focused library of 4-anilinoquinolines led to the identification of inhibitors of Protein Kinase Novel 3 (PKN3). PKN3 is a component of the PI3K pathway, which is frequently overactivated in human cancers and contributes to malignant cell growth. nih.gov

Structure-activity relationship studies revealed specific effects of substitutions on the quinoline ring. A 7-bromo derivative, while structurally similar to more potent analogs, showed decreased activity against PKN3, highlighting the sensitivity of the enzyme's binding pocket to the nature of the halogen at this position. nih.gov

Table 1: Kinase Inhibitory Activity of Selected 4-Anilinoquinoline Derivatives

Compound Substitution at Position 7 PKN3 IC₅₀ (nM)
14 Chloro 27
15 Bromo Decreased Activity
16 Iodo 14

Data sourced from a study on 4-anilino-quin(az)oline as PKN3 inhibitors. nih.gov

Proteases

Substituted quinolines have also been identified as a novel class of nonpeptidic, noncovalent inhibitors of the human proteasome. mdpi.com The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a key role in regulating intracellular processes and maintaining protein homeostasis. Its inhibition is a validated strategy in cancer therapy. mdpi.com

Kinetic analysis of a lead quinoline compound demonstrated a 'mixed-type inhibition' model against the chymotrypsin-like (CT-L) activity of the 20S proteasome core particle. This mode of inhibition results in a decrease in the maximum reaction rate (Vmax) and an increase in the Michaelis constant (KM). By inhibiting the proteasome, these quinoline compounds can prevent the degradation of IκB, thereby blocking NF-κB mediated gene expression, a pathway crucial for cancer cell survival. mdpi.com

Based on available scientific literature, the primary mechanisms of action for this compound and its close derivatives are centered on enzyme inhibition rather than direct receptor binding and modulation. While other heterocyclic scaffolds are known to act as agonists or antagonists for various receptors, this specific activity is not a well-documented characteristic for this particular class of quinolinone compounds. Further research would be required to explore potential interactions with cellular receptor systems.

Similar to receptor binding, there is currently a lack of significant scientific evidence detailing the interaction of this compound or its derivatives with ion channels. The known biological effects are predominantly attributed to the inhibition of intracellular enzymes and the subsequent disruption of cellular pathways. The potential for these compounds to modulate ion channel activity remains an area for future investigation.

Cellular Pathway Perturbation Analysis

The inhibition of molecular targets by this compound and its derivatives triggers a cascade of downstream events, leading to significant perturbations in cellular pathways that govern cell life and death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The DNA damage induced by topoisomerase inhibition is a potent trigger for apoptosis. The resulting double-strand breaks activate cellular DNA damage response pathways, which can converge on the activation of apoptotic machinery. This can occur through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.

Activation of these pathways typically leads to the activation of a cascade of cysteine proteases known as caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), which carry out the systematic dismantling of the cell. nih.gov

Cell Cycle Arrest

In response to cellular stress, such as the DNA damage caused by quinolone derivatives, cells can activate checkpoint pathways to halt the cell cycle. This arrest provides time for the cell to repair the damage before proceeding with division. A common outcome of DNA damage is arrest at the G2/M phase of the cell cycle, preventing entry into mitosis.

This process is often mediated by the ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinase signaling pathways. Activation of these kinases leads to the phosphorylation and activation of downstream effectors like Chk2 and p53. The tumor suppressor protein p53 can then induce the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs). Inhibition of CDK complexes, such as cdc2/cyclin B, prevents the transition from G2 to M phase, effectively arresting the cell cycle. nih.gov

Autophagy is a cellular catabolic process where dysfunctional or unnecessary cellular components are degraded and recycled. This process plays a complex, dual role in cancer, acting as a survival mechanism under some conditions and a cell death pathway in others. Recent studies have shown that certain quinoline derivatives can act as potent autophagy inducers.

One investigated mechanism involves the targeting and stabilization of Autophagy Related 5 (ATG5), a key protein in the formation of the autophagosome. mdpi.com By stabilizing ATG5, these quinoline compounds can induce excessive autophagy, leading to cell death in cancer cells. This represents a promising therapeutic strategy, as modulating autophagy can overcome resistance to other anticancer agents. The core autophagy machinery is regulated by upstream signaling pathways, with mTOR (mammalian target of rapamycin) acting as a major negative regulator. Inhibition of the mTOR pathway is a common mechanism for inducing autophagy.

Anti-Proliferative Mechanisms in Cellular Models

The anti-proliferative activity of this compound and its derivatives is a subject of growing interest in oncological research. While direct studies on this specific compound are limited, the broader class of 4-hydroxyquinolin-2-one derivatives has demonstrated significant potential in inhibiting cancer cell growth through various mechanisms. Research into related compounds suggests that the anti-proliferative effects likely involve the induction of apoptosis and cell cycle arrest.

Derivatives of 4-hydroxyquinolin-2-one have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. For instance, studies on similar quinolinone structures have revealed their ability to activate intrinsic apoptotic pathways. This often involves the modulation of key regulatory proteins such as the Bcl-2 family, leading to mitochondrial dysfunction and the subsequent activation of caspases, the executive enzymes of apoptosis.

Furthermore, the induction of cell cycle arrest is another key anti-proliferative strategy observed with this class of compounds. By halting the cell cycle at specific checkpoints, these derivatives can prevent cancer cells from replicating and dividing. This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated. The precise phase of the cell cycle that is targeted can vary depending on the specific derivative and the type of cancer cell being studied.

While the exact molecular targets of this compound are yet to be fully elucidated, the existing data on analogous compounds provide a strong foundation for understanding its potential anti-cancer activities. Future research will likely focus on identifying the specific signaling pathways and protein interactions that are modulated by this compound to exert its anti-proliferative effects.

Antimicrobial Mechanisms of Action

The quinolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom at the 7-position of the 4-hydroxyquinolin-2(1H)-one core is anticipated to modulate its biological activity, potentially enhancing its antimicrobial properties.

Interference with Bacterial Cell Wall Synthesis or Protein Function

While specific studies detailing the direct interference of this compound with bacterial cell wall synthesis or protein function are not extensively available, the general mechanisms of quinolone antibiotics can provide some insights. Quinolones traditionally target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, they effectively halt bacterial proliferation. It is plausible that this compound could share a similar mode of action.

Furthermore, some antimicrobial compounds exert their effects by disrupting the integrity of the bacterial cell wall, a structure vital for bacterial survival. This can occur through the inhibition of enzymes involved in peptidoglycan synthesis. Another potential mechanism is the interference with bacterial protein synthesis by binding to ribosomal subunits and preventing the translation of essential proteins. Research into brominated 4-hydroxy-2-quinolone analogs has shown promising antifungal activity, suggesting that these compounds may interfere with fungal-specific cellular processes as well nih.gov.

Efflux Pump Inhibition Mechanisms

A significant challenge in antimicrobial therapy is the development of resistance, often mediated by bacterial efflux pumps that actively transport antibiotics out of the cell. Some quinoline derivatives have been identified as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics. These EPIs can act by competitively binding to the efflux pump, thereby preventing the extrusion of the antibiotic, or by disrupting the energy source required for pump function. The potential of this compound to act as an EPI is an area of active investigation, as this could represent a valuable strategy to combat multidrug-resistant bacteria.

Specificity and Resistance Mechanism Studies

The specificity of antimicrobial agents is crucial to minimize off-target effects and the development of resistance. Studies on 4-hydroxy-2-quinolone derivatives have indicated a degree of selectivity for certain bacterial and fungal strains. The bromine substitution in this compound may influence this specificity.

Bacterial resistance to quinolones can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV), reducing the binding affinity of the drug. Another common resistance mechanism is the upregulation of efflux pumps. Understanding the potential for resistance development to this compound is essential for its potential future development as an antimicrobial agent. Some 4-hydroxy-2-oxo-1,2-dihydroquinolines have shown the potential to overcome existing antibiotic resistance mechanisms mdpi.com.

Antiviral Mechanisms of Action (e.g., Viral Replication Enzyme Inhibition)

The broad biological activity of the quinoline scaffold extends to antiviral effects. While specific data on the antiviral mechanisms of this compound is limited, the general antiviral properties of quinoline derivatives suggest potential modes of action. These can include the inhibition of viral enzymes that are critical for replication, such as polymerases or proteases. By targeting these viral-specific proteins, the replication cycle of the virus can be effectively disrupted. Further research is needed to explore the potential of this compound as an antiviral agent and to elucidate its specific mechanisms of action against various viruses.

Anti-Inflammatory and Immunomodulatory Mechanisms

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory and immunomodulatory properties are of significant therapeutic interest. The quinolinone core structure is present in molecules that have demonstrated anti-inflammatory effects. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production and the regulation of immune cell function. The potential for this compound to exert anti-inflammatory and immunomodulatory effects warrants further investigation to determine its capacity to influence the complex signaling networks that govern the immune response.

Cytokine Pathway Regulation

The inflammatory response is intricately regulated by a network of cytokines, which are small proteins crucial for cell signaling. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can exacerbate inflammatory conditions. Conversely, anti-inflammatory cytokines help to resolve inflammation. Derivatives of the quinolin-2-one scaffold have demonstrated the ability to modulate the production of these key inflammatory mediators.

Research has shown that certain quinoline derivatives can significantly suppress the expression of pro-inflammatory cytokines. For instance, studies on various quinoline-related compounds have indicated a dose-dependent reduction in the levels of TNF-α and IL-6. nih.gov This inhibitory action on cytokine production is a key aspect of their anti-inflammatory profile. The quinoline framework is being explored as a template for the development of novel anti-inflammatory agents that can act as inhibitors of cytokine activity. nih.gov

The table below summarizes the inhibitory effects of a selected quinoline derivative on the production of key pro-inflammatory cytokines.

CompoundTarget CytokineCell LineIC50 Value
Compound 51TNF-αRAW264.7Not specified
Compound 51IL-6RAW264.7Not specified

Note: IC50 values represent the concentration of the compound required to inhibit the production of the cytokine by 50%. "Not specified" indicates that the source material noted inhibitory activity without providing a specific IC50 value.

NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with numerous inflammatory diseases. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in the inflammatory response, including those for TNF-α and IL-6. nih.gov

Several derivatives of quinoline and quinolin-2-one have been identified as potent inhibitors of the NF-κB signaling pathway. nih.govnih.gov The mechanism of inhibition can occur at various stages of the pathway. For example, some compounds have been shown to prevent the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds effectively block the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov

One study on a specific heterocyclic curcumin analogue demonstrated inhibition of NF-κB/DNA-binding, which is a critical step for gene transcription. mdpi.com Another quinoline derivative, cryptolepine, has been reported to reduce nitric oxide generation and NF-κB DNA binding. nih.gov Furthermore, a compound designated as "compound 51" was found to inhibit the activation of NF-κB by suppressing the phosphorylation of both NF-κB p65 and IκB in RAW264.7 cells, and it also blocked the nuclear translocation of p65 and p50 in HEK293T cells. nih.gov

The following table presents data on the inhibitory activity of a quinoline derivative on the NF-κB pathway.

CompoundActivityCell LineIC50 Value
Compound 51NF-κB Activity InhibitionNot specified172.2 ± 11.4 nM
Compound 51NO Release InhibitionRAW264.73.1 ± 1.1 μM

Note: The IC50 value for NF-κB activity inhibition represents the concentration required to inhibit the pathway's activity by 50%. The IC50 for NO release inhibition is an indirect measure of anti-inflammatory activity, as nitric oxide production is often regulated by NF-κB.

Advanced Applications of 7 Bromo 4 Hydroxyquinolin 2 1h One in Chemical and Biological Research

Development as Fluorescent Probes and Chemosensors

The 4-hydroxyquinolin-2(1H)-one core structure is known for its fluorescent properties, which can be modulated by various substituents on the quinoline (B57606) ring. These changes can influence the electron density and intramolecular charge transfer (ICT) characteristics of the molecule, making such compounds candidates for development as fluorescent probes and chemosensors.

While direct and extensive research on 7-Bromo-4-hydroxyquinolin-2(1H)-one as a fluorescent probe is limited in publicly available literature, the principles can be inferred from studies on analogous quinolinone derivatives. For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and characterized for their fluorescent properties. nih.govnih.gov These studies have shown that the functional groups on the quinolinone ring can significantly alter the photophysical characteristics, which is a key principle in the design of fluorescent probes. nih.gov

Metal Ion Sensing Applications

Quinoline derivatives are well-regarded for their ability to act as chelating agents for metal ions, a property that can be harnessed for fluorescent sensing. The nitrogen and oxygen atoms in the 4-hydroxyquinolin-2(1H)-one structure can coordinate with metal ions. This interaction can lead to a "turn-on" or "turn-off" fluorescent response, making them valuable for the detection of specific metal ions.

Although no specific studies detailing the use of this compound for metal ion sensing were identified, research on other fluorescent probes demonstrates the potential of similar structures. For example, a fluorescent probe, N-butyl-4-phenyltellanyl-1,8-naphthalimide, has been developed for the selective detection of ferrous iron (Fe²⁺). rsc.org This probe operates on a "turn-on" mechanism where the presence of Fe²⁺ triggers a chemical reaction that removes the quenching tellurium atom, resulting in a significant increase in fluorescence. rsc.org Another example is HMRhoNox-M, a probe selective for Fe²⁺ that shows a 60-fold increase in fluorescence upon binding to the ion. These examples highlight the types of sensing mechanisms that could potentially be engineered into a this compound-based probe.

Table 1: Examples of Fluorescent Probes for Metal Ion Detection

Probe NameTarget IonPrinciple of Detection
N-butyl-4-phenyltellanyl-1,8-naphthalimideFe²⁺Redox-triggered removal of a heavy-atom quencher
HMRhoNox-MFe²⁺Deoxygenation of a dialkylamino group leading to an open fluorescent form

pH and Polarity Sensing Probes

The fluorescence of quinolinone derivatives can be sensitive to the local environment, including pH and solvent polarity. This sensitivity arises from changes in the protonation state of the molecule or solvent-induced shifts in the energy of the excited state.

Research on derivatives of 7-(diethylamino)quinolin-2(1H)-one has shown that their interaction with a macrocyclic host, cucurbit semanticscholar.orguril, leads to a significant enhancement in fluorescence emission and a shift in the pKa values of the probes. nih.gov This indicates that the quinolinone structure is sensitive to its environment and that its properties can be tuned, a desirable feature for a pH or polarity sensor. While this study does not feature the 7-bromo derivative, it underscores the potential of the broader quinolinone class in developing such sensors. The electron-withdrawing nature of the bromine atom in this compound would likely influence its pKa and solvatochromic properties, though specific research is needed to confirm this.

Cellular Imaging Applications and Mechanism of Interaction with Biological Systems

Fluorescent probes that can function within living cells are powerful tools for biological research. The ability to visualize the distribution and dynamics of molecules in real-time provides invaluable insights into cellular processes.

An isomer of the title compound, 8-Bromo-7-hydroxyquinoline (BHQ), has been investigated as a photoremovable protecting group, or "caged" compound, for use in living cells. acs.org This compound can be attached to a bioactive molecule, rendering it inactive. Upon excitation with light, the BHQ group is cleaved, releasing the active molecule at a specific time and location within the cell. acs.org This process can be monitored if the cleavage also results in a change in fluorescence. The mechanism of release for BHQ-protected compounds is suggested to be a solvent-assisted photoheterolysis (SN1) reaction. acs.org While this is a different isomer, it provides a plausible mechanism by which a this compound derivative could be designed for similar applications in cellular imaging and controlled release of biomolecules. Such probes need to be cell-permeant to be effective.

Role in Materials Science and Organic Electronics

The rigid, planar structure and photophysical properties of quinolinone derivatives make them attractive candidates for use in organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Components in Organic Light-Emitting Diodes (OLEDs) Research

OLEDs are a major display and lighting technology, and the development of new and efficient emitter materials is a constant area of research. Quinoline derivatives have been explored for their potential as blue light emitters, which are crucial for full-color displays.

While there is no specific research detailing the use of this compound in OLEDs, related quinazoline (B50416) and quinoxaline (B1680401) derivatives bridged with fluorene (B118485) have been synthesized and shown to be efficient blue emitters. nih.gov These materials were used as the emissive layer in multilayer OLED devices, demonstrating the utility of this class of heterocycles in electroluminescent applications. nih.gov The performance of these devices is influenced by the molecular structure of the emitter, which affects properties like aggregation and charge transport. The specific electronic properties imparted by the bromo and hydroxy/keto functionalities of this compound would need to be investigated to determine its suitability for OLED applications.

Table 2: Performance of Blue OLEDs with Quinazoline/Quinoxaline Derivatives

Emitting MaterialExternal Quantum Efficiency (at 20 mA/cm²)CIE Coordinates (at 6.0 V)
Fluorene-bridged quinazoline derivative1.58%(0.18, 0.24)
Fluorene-bridged quinoxaline derivative1.30%(0.19, 0.27)

Application in Dye-Sensitized Solar Cells (DSSCs)

Currently, there is no available research that specifically employs this compound as a sensitizer (B1316253) in DSSCs. However, the field is rich with a variety of organic dyes. For instance, novel dyes based on thieno[3,2-b]indole and porphyrins have been co-sensitized to achieve high power conversion efficiencies. researchgate.net The design of these dyes often involves a donor-π-bridge-acceptor (D-π-A) architecture to facilitate efficient charge separation. The this compound molecule could potentially serve as a core structure for a D-π-A dye, where the bromine atom could be a site for further functionalization to attach donor or acceptor groups. However, without experimental data, its performance in a DSSC remains speculative.

Polymer Chemistry and Functional Material Development

The inherent chemical functionalities of this compound make it a promising candidate for the development of novel polymers and functional materials. The hydroxyl and secondary amine groups can act as reactive sites for polymerization reactions, such as polycondensation or polyaddition, to form polyesters, polyamides, or polyurethanes. The quinolone ring system itself can be incorporated into polymer backbones to impart specific properties like thermal stability, fluorescence, or biological activity.

Furthermore, the 4-hydroxyquinolin-2-one scaffold is known to be a component in compounds that can serve as UV absorbers, optical brighteners, and luminophores. researchgate.net The bromo-substituent on the 7-position can be exploited for further functionalization through cross-coupling reactions, allowing the attachment of this chromophoric unit to various polymer chains or surfaces. This could lead to the creation of functional materials with tailored optical or electronic properties for applications in sensors, organic light-emitting diodes (OLEDs), or as antidegradants for synthetic materials. researchgate.net

Use as Building Blocks in Complex Organic Molecule Synthesis

The structural features of this compound make it an important building block in the synthesis of more complex organic molecules, including diverse heterocyclic systems and analogues of natural products.

The this compound scaffold is a versatile starting point for the construction of a wide array of more complex heterocyclic structures. The reactivity of its various functional groups allows for systematic modifications to generate novel molecular frameworks. For example, the tautomeric form, 7-bromoquinolin-4-ol, serves as a reagent in the synthesis of quinoline Schiff bases, which are of pharmacological interest. chemicalbook.comchemicalbook.com

The general quinolin-2-one core is amenable to various synthetic transformations. For instance, related β-keto esters can undergo condensation with 2-aminopyridine (B139424) derivatives to form complex fused heterocyclic systems such as pyrimido[2,1-b] nih.govbldpharm.combenzothiazole-4-ones and isoxazolo[2,3-a]pyrimidin-4-ones. najah.edu This highlights the potential of the quinolinone skeleton to be elaborated into multi-ring structures. Additionally, the synthesis of triazolo/pyrazolo[1,5-a]quinolines has been demonstrated, further showcasing the utility of the quinoline scaffold in creating diverse heterocyclic compounds. preprints.org The presence of the bromine atom at the 7-position offers a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups to further diversify the heterocyclic library.

Table 1: Examples of Heterocyclic Scaffolds Derived from Quinolone Precursors

Precursor Type Resulting Heterocyclic Scaffold Synthetic Method Reference
7-Bromoquinolin-4-ol Quinoline Schiff Bases Reaction with amines chemicalbook.comchemicalbook.com
β-Keto esters and 2-aminopyridines Pyrimido[2,1-b] nih.govbldpharm.combenzothiazole-4-ones Condensation with polyphosphoric acid najah.edu
β-Keto esters and 2-aminopyridines Isoxazolo[2,3-a]pyrimidin-4-ones Condensation with polyphosphoric acid najah.edu
7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde Triazolo/pyrazolo[1,5-a]quinolines Condensation with methylene (B1212753) active compounds preprints.org

The quinolin-2(1H)-one moiety is a key structural feature in a number of natural products, such as the marinoaziridines isolated from marine bacteria. researchgate.net While the total synthesis of these specific natural products may not start from the 7-bromo derivative, the synthesis of analogues of naturally occurring quinolones is an active area of research. For instance, novel 4-hydroxy-2-quinolone analogues with different substituents at the C-6 and C-7 positions have been synthesized to explore their biological activities. nih.gov

The this compound core provides a strategic starting point for creating analogues of natural products. The bromine atom can be readily converted to other functional groups, allowing for the exploration of structure-activity relationships. This approach is valuable in medicinal chemistry for optimizing the biological profile of a lead compound. The synthesis of natural antibiotics like Aurachin C and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), which are structurally related to 4-hydroxyquinolones, underscores the importance of this chemical class in the development of new therapeutic agents. nih.gov

Analytical Methodologies for Detection and Quantification in Research Contexts

The detection and structural confirmation of this compound and its derivatives are crucial in research settings. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic techniques are essential for the separation, purification, and identification of this compound and its derivatives from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing and purifying non-volatile compounds like quinolones. For instance, silica (B1680970) gel column chromatography, a form of liquid chromatography, has been successfully used to purify synthetic 4-hydroxy-2-quinolone analogues. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the characterization of volatile derivatives of heterocyclic compounds. najah.edu While this compound itself may not be sufficiently volatile for GC-MS without derivatization, its more volatile synthetic intermediates or reaction products can be effectively analyzed by this method. These chromatographic methods are fundamental in monitoring reaction progress, assessing product purity, and isolating new compounds for further study.

The definitive structural elucidation of this compound and its derivatives relies heavily on advanced spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure.

¹H NMR provides information on the number and environment of protons in the molecule. For the quinolone scaffold, characteristic signals for the aromatic and vinyl protons can be observed. chemicalbook.comchemicalbook.com

¹³C NMR reveals the carbon framework of the molecule. For 4-hydroxy-2-quinolone analogues, characteristic signals around δ 161 ppm and δ 174 ppm correspond to the C-2 and C-4 carbons of the quinolone ring, respectively. nih.gov

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment, especially for complex derivatives. nih.gov

Table 2: Spectroscopic Data for Structural Elucidation of Quinolone Derivatives

Technique Application Typical Observations Reference
¹H NMR Determination of proton environment Characteristic shifts for aromatic and vinyl protons. chemicalbook.comchemicalbook.com
¹³C NMR Elucidation of carbon skeleton Signals for C-2 and C-4 of the quinolone ring around δ 161 and 174 ppm. nih.gov
Mass Spectrometry (MS/HRMS) Determination of molecular weight and formula Provides accurate mass for elemental composition analysis. nih.gov
2D NMR (COSY, HSQC, HMBC) Detailed structural connectivity Establishes proton-proton and proton-carbon correlations. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-4-hydroxyquinolin-2(1H)-one, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer : A common approach involves bromination of 4-hydroxyquinolin-2(1H)-one derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, in analogous compounds, bromoketones and anthranilates have been used as key synthons in solid-phase synthesis . Solvent choice (e.g., DMF or ethanol) and temperature (reflux conditions) significantly influence reaction efficiency. Characterization typically employs IR, NMR, and mass spectrometry to confirm bromine incorporation and structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • IR Spectroscopy : Detect functional groups (e.g., OH stretch at ~3447 cm⁻¹, C=O at ~1663 cm⁻¹) .
  • NMR : Confirm substituent positions via proton shifts (e.g., aromatic protons at δ 6.99–8.18 ppm in DMSO-d₆) .
  • Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 240.05 for the parent compound) and fragmentation patterns .
    Cross-validation with elemental analysis (C, H, N, Br) is recommended for purity assessment.

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in a dry, inert environment (argon/nitrogen atmosphere) at 0–6°C to prevent degradation . Solubility tests in DMSO, ethanol, or aqueous buffers (pH-dependent) are advised for experimental use. Avoid prolonged exposure to light or moisture, as brominated quinolinones may undergo hydrolysis or photodecomposition .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR vs. MS) when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • DEPT NMR or 2D-COSY : Differentiate overlapping proton signals and confirm coupling patterns .
  • High-Resolution MS (HRMS) : Accurately determine molecular formulas to rule out isobaric interferences.
  • Recrystallization : Purify samples using solvents like DMF/ethanol mixtures to eliminate contaminants .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 7-position acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) can model electron density distribution to predict regioselectivity. For example, the electron-withdrawing effect of the carbonyl group at position 2 may direct coupling to the para position of the bromine . Experimental validation via X-ray crystallography or Hammett plots is recommended to confirm mechanistic hypotheses.

Q. How can researchers mitigate byproduct formation during functionalization of the quinolinone core?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like over-bromination .
  • Protecting Groups : Temporarily protect the 4-hydroxy group with acetyl or trimethylsilyl groups to prevent unwanted substitutions .
  • Catalyst Screening : Test Pd/XPhos or Buchwald-Hartwig conditions for selective amination/arylation .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Use the compound’s SMILES string (e.g., O=C1C=CC(=O)N=C2C1=CC=C(Br)C=C2) to predict binding affinities .
  • MD Simulations (GROMACS) : Simulate stability in aqueous environments, accounting for hydrogen bonding with the hydroxy group .
  • QSAR Models : Corrogate substituent effects (e.g., bromine’s electronegativity) with bioactivity data from analogues .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported solubility profiles across studies?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or measurement conditions. Standardize protocols:

  • pH Titration : Assess solubility in buffered solutions (pH 2–12) to identify ionizable groups .
  • DSC/TGA : Characterize thermal stability and identify hydrate/anhydrate forms .
  • Column Chromatography : Isolate polymorphs using gradient elution (e.g., hexane/ethyl acetate) .

Q. What strategies optimize reaction yields in large-scale syntheses while minimizing hazardous byproducts?

  • Methodological Answer :

  • Flow Chemistry : Continuous processing reduces exposure to toxic intermediates (e.g., bromine gas) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer waste disposal .
  • In Situ Monitoring : Use ReactIR or PAT tools to track reaction progress and adjust stoichiometry dynamically .

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